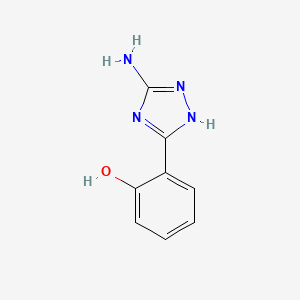

2-(5-amino-4H-1,2,4-triazol-3-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13/h1-4,13H,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTIUOUNXFRAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol

Established Synthetic Pathways for the Triazole-Phenol Core

The formation of the 3,5-disubstituted 1,2,4-triazole (B32235) core of the target molecule is typically achieved through multi-step sequences that culminate in a cyclization reaction. The choice of precursors dictates the specific reaction pathway.

Established synthetic routes to substituted 5-amino-4H-1,2,4-triazoles generally rely on the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon backbones. While the exact synthesis of 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol is not explicitly detailed in a single source, its synthesis can be inferred from well-documented procedures for analogous compounds.

One common and versatile method involves the use of a carboxylic acid derivative and a guanidine (B92328) derivative. For the target compound, this would involve reacting 2-hydroxybenzoic acid or its corresponding hydrazide with aminoguanidine (B1677879) hydrochloride. A general scheme for this type of reaction is the direct condensation of a carboxylic acid with aminoguanidine bicarbonate, often under acidic catalysis, to form the 3-amino-1,2,4-triazole ring. mdpi.comijisrt.com

An alternative pathway, widely used for preparing related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, begins with a carboxylic acid hydrazide. ktu.edu.trresearchgate.net In the context of the target molecule, 2-hydroxybenzohydrazide (B147611) would be the starting material. This hydrazide is first reacted with carbon disulfide in an alkaline medium (like ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt. ktu.edu.trresearchgate.net This intermediate is then cyclized by heating with hydrazine (B178648) hydrate. ktu.edu.trresearchgate.net While this route typically yields a 3-thiol, modifications in the cyclization step or subsequent chemical transformations could lead to the desired 5-amino structure.

Another established route involves the reaction of thiosemicarbazide (B42300). For instance, the condensation of thiosemicarbazide with a carboxylic acid can lead to the formation of a triazole ring. Similarly, the reaction between 2-hydroxybenzaldehyde and thiosemicarbazide would first yield a thiosemicarbazone, which can then undergo oxidative cyclization to form a triazole derivative.

The table below summarizes precursor combinations used in analogous syntheses that can be adapted for the target compound.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Resulting Core Structure |

| 2-Hydroxybenzoic acid | Aminoguanidine HCl/Bicarbonate | N-Guanyl-2-hydroxybenzamide | 3-amino-5-(2-hydroxyphenyl)-1,2,4-triazole |

| 2-Hydroxybenzohydrazide | Carbon Disulfide / KOH | Potassium dithiocarbazinate | 4-amino-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol |

| 2-Hydroxybenzaldehyde | Thiosemicarbazide | 2-hydroxybenzaldehyde thiosemicarbazone | Aminotriazole derivative |

The crucial step in forming the triazole-phenol core is the intramolecular cyclization of an open-chain intermediate. The conditions for this reaction vary depending on the specific precursors and the desired isomer.

In the pathway starting from a carboxylic acid and aminoguanidine, the condensation and cyclization can occur in a single step by heating the reactants, often in the presence of an acid catalyst like HCl. mdpi.com High temperatures are typically required to drive the dehydration and ring closure.

For the route involving a dithiocarbazinate salt, the cyclization is achieved by refluxing the salt with hydrazine hydrate. ktu.edu.tr During this process, hydrogen sulfide (B99878) is evolved, and the triazole ring is formed. ktu.edu.tr The reaction mixture is then cooled and acidified to precipitate the triazole product. ktu.edu.tr

| Intermediate | Reagent/Condition | Product Type |

| N-Guanyl-2-hydroxybenzamide | Heat, Acid Catalyst (e.g., HCl) | 5-amino-1,2,4-triazole |

| Potassium dithiocarbazinate | Hydrazine Hydrate, Reflux | 4-amino-1,2,4-triazole-3-thiol |

Modern and Sustainable Synthetic Approaches

To improve efficiency, reduce reaction times, and minimize environmental impact, modern synthetic methods such as microwave-assisted synthesis are being employed for the preparation of triazole derivatives.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of heterocyclic compounds like 1,2,4-triazoles. researchgate.netjetir.org This technique offers advantages such as uniform heating, shorter reaction times, and often higher yields compared to conventional heating methods. researchgate.net

A general and efficient microwave-assisted method has been developed for the synthesis of 5-substituted 3-amino-1,2,4-triazoles directly from carboxylic acids and aminoguanidine bicarbonate. mdpi.com This solvent-free protocol involves heating the mixture in a sealed vessel under controlled microwave irradiation at temperatures around 180 °C for a few hours. mdpi.com This approach is suitable for producing this compound from 2-hydroxybenzoic acid and aminoguanidine bicarbonate, offering a green and straightforward synthetic route. mdpi.com

Microwave irradiation is also used to facilitate the condensation step in derivatization, such as the formation of Schiff bases from aminotriazoles and aldehydes, which can be completed in as little as 5-10 minutes. researchgate.net

The synthesis of 1,2,4-triazole derivatives can be facilitated by the use of catalysts. In the direct condensation of carboxylic acids with aminoguanidine bicarbonate, an optimized amount of a strong acid like hydrochloric acid (HCl) acts as a crucial catalyst to promote the reaction, with yields being sensitive to the amount used. mdpi.com

In other related syntheses, bases are used as catalysts. For example, the reaction between an α-bromo ketone and a triazole-thiol to form a new derivative is often carried out in the presence of a base like triethylamine, under reflux conditions. mdpi.compreprints.org While not a direct synthesis of the core, this demonstrates the role of catalysts in transformations involving the triazole ring system.

Derivatization Strategies and Functionalization of this compound

The presence of multiple reactive sites—the amino group, the phenolic hydroxyl group, and the triazole ring nitrogens—makes this compound a versatile scaffold for further chemical modification. A primary strategy for its functionalization involves the primary amino group.

A common derivatization is the formation of Schiff bases (imines) through the condensation of the amino group with various aromatic or heterocyclic aldehydes. researchgate.netresearchgate.netnih.govresearchgate.net This reaction is typically carried out by refluxing the aminotriazole and the aldehyde in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. researchgate.net The resulting Schiff bases incorporate new structural motifs and have been a major focus in the development of new compounds. For instance, the reaction of a 5-amino-1H-1,2,4-triazole with 2-hydroxybenzaldehyde yields the corresponding Schiff base, 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}phenol. nih.gov

These Schiff bases can serve as intermediates for further reactions. For example, they can undergo cyclization with reagents like thioglycolic acid to produce thiazolidinone derivatives, adding another heterocyclic ring to the structure. ktu.edu.trresearchgate.net

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can be readily modified through various reactions, primarily etherification and esterification, to alter the molecule's electronic and steric properties. nih.govnih.gov While specific examples of these modifications on this compound are not extensively detailed in the provided literature, the general principles of phenol (B47542) chemistry can be applied.

Etherification: The formation of an ether linkage by replacing the hydrogen atom of the hydroxyl group with an alkyl or aryl group can significantly impact the compound's lipophilicity and hydrogen bonding capacity. This reaction is typically carried out by reacting the phenol with an alkyl halide in the presence of a base.

Esterification: The phenolic hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). google.com This transformation is often employed to create prodrugs or to introduce specific functionalities that can interact with biological targets. The esterification of phenols can be achieved under various conditions, including using phosphorus pentoxide or polyphosphoric acids as catalysts when reacting with a phenol. google.com For instance, the esterification of 2-hydroxy-4-amino-benzoic acid with phenols is facilitated by heating in the presence of these catalysts. google.com

It has been noted that the phenolic hydroxyl group of tyrosine can undergo facile chemical modification under physiological conditions by reacting with polyhalogenated quinones, leading to the formation of O-tyrosine conjugates. nih.gov This highlights the reactivity of the phenolic hydroxyl group and its susceptibility to modification by suitable electrophiles. nih.gov

| Modification Type | Reagents | Potential Product Feature |

| Etherification | Alkyl halides, Base | Increased lipophilicity |

| Esterification | Carboxylic acids, Acid chlorides, Anhydrides | Prodrug formation, Introduction of new functional groups |

Reactions Involving the Amino Group and Triazole Ring (e.g., Schiff Base Formation, Alkylation, Acylation)

The amino group and the triazole ring of this compound are key sites for a variety of chemical transformations, including Schiff base formation, alkylation, and acylation. nih.govontosight.airesearchgate.netpreprints.orgchemijournal.comrice.eduresearchgate.netpnrjournal.com These reactions are instrumental in the synthesis of a wide array of derivatives with diverse biological activities.

Schiff Base Formation: The primary amino group readily undergoes condensation with various aldehydes and ketones to form Schiff bases (imines). researchgate.netchemijournal.comnih.govnih.gov This reaction is a cornerstone for generating compounds with potential antimicrobial and antifungal properties. chemijournal.comnih.gov For example, the condensation of 3-amino-1,2,4-triazole derivatives with aromatic aldehydes can be efficiently carried out under ultrasound irradiation, yielding Schiff bases in excellent yields. nih.gov Similarly, microwave-assisted synthesis has been employed as an eco-friendly and efficient method for preparing Schiff bases from 3-amino-5-cyclobutyl-1,2,4-triazole and salicylaldehyde. nih.gov The resulting Schiff bases often exhibit a planar conformation and can exist in tautomeric forms. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |

| 3-Amino-1,2,4-triazole | Salicylaldehyde | 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}phenol | 98% | 181-183 |

| 3-Amino-5-(methylsulfanyl)-1,2,4-triazole | Salicylaldehyde | 2-[(E)-{[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]imino}methyl]phenol | 90% | 183-185 |

| 3-Amino-5-(methylsulfanyl)-1,2,4-triazole | 4-Bromo-salicylaldehyde | 4-bromo-2-[(E)-{[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]imino}methyl]phenol | 97% | 210-212 |

| 3-Amino-1,2,4-triazole | 3-Methoxy-salicylaldehyde | 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}-3-methoxyphenol | 99% | 252-253 |

Alkylation: The amino group can be selectively alkylated. N-alkylation of aminophenols can be achieved through a process involving imination followed by reduction. researchgate.net This method allows for the introduction of various alkyl groups onto the nitrogen atom. researchgate.net Furthermore, organocatalytic atroposelective N-alkylation of sulfonamides has been demonstrated as a practical method to access axially chiral biaryl amino phenols. rice.edu

Acylation: The amino group can be acylated using acylating agents such as benzoyl chlorides. This reaction leads to the formation of amides. researchgate.net For instance, the acylation of 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol with substituted benzoyl chlorides yields the corresponding amides. researchgate.net In some cases, reaction with substituted benzoic acids in the presence of phosphorus oxychloride can lead to cyclization, forming triazolothiadiazoles. researchgate.net

Structure-Property Relationship Studies through Derivatization

The derivatization of the this compound scaffold is a powerful strategy to investigate structure-property relationships and to develop new compounds with enhanced biological activities. ontosight.aizsmu.edu.ua By systematically modifying the functional groups, researchers can probe the influence of steric and electronic factors on the compound's properties.

Derivatives of 1,2,4-triazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.aitandfonline.com The introduction of different substituents can significantly modulate these activities. For example, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol has been explored to study their anti-inflammatory, antifungal, and anticancer potential. zsmu.edu.ua

The combination of the 1,2,4-triazole ring with other heterocyclic systems is a common strategy to create novel bioactive molecules. zsmu.edu.ua For instance, the incorporation of a sterically hindered phenol fragment into a 1,2,4-triazole structure has been investigated. tandfonline.com The resulting compounds, such as substituted arylideneamino-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 1,2,4-triazolo[3,4-b] google.comontosight.ainih.gov-thiadiazoles, are of interest for their potential biological properties stemming from both the triazole and the hindered phenol moieties. tandfonline.com

The following table summarizes the biological activities of some derivatized 1,2,4-triazoles:

| Derivative Class | Modification | Studied Biological Activity |

| S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | S-alkylation | Anti-inflammatory, Antifungal, Anticancer |

| Triazoles with sterically hindered phenol fragments | Incorporation of 2,6-di-tert-butylphenol | Antioxidant, Anti-inflammatory, Antimicrobial |

| Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole | Condensation with various aldehydes | Antifungal |

Advanced Spectroscopic and Structural Characterization of 2 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical method used to probe the molecular vibrations of a compound. By measuring the interaction of infrared radiation with the material, it is possible to identify the specific functional groups present, offering a molecular fingerprint of the substance. innovatechlabs.comrtilab.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. innovatechlabs.com This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of bonds. Each functional group has a characteristic vibrational frequency, making FT-IR an invaluable tool for structural elucidation. youtube.com For 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol, the spectrum would reveal distinct peaks corresponding to the vibrations of its constituent parts: the phenol (B47542) ring, the amino group, and the triazole heterocycle.

The analysis of related triazole derivatives provides insight into the expected spectral features. For instance, studies on various 4-amino-4H-1,2,4-triazole derivatives show characteristic absorption bands for aromatic C-H vibrations in the range of 3097-3032 cm⁻¹. researchgate.net The FT-IR spectrum of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a structurally similar compound, displays absorption bands for the NH₂ group at 3452 and 3298 cm⁻¹. researchgate.net

Based on the structure of this compound, the following table summarizes the anticipated characteristic FT-IR absorption bands.

Interactive Table 3.1.1: Expected FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Peak Intensity/Shape |

| Phenolic O-H | O-H stretch | 3500 - 3200 | Strong, Broad |

| Amino N-H | N-H stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Two bands |

| Triazole N-H | N-H stretch | 3300 - 3100 | Medium, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak, Multiple bands |

| Triazole C=N | C=N stretch | 1650 - 1550 | Medium |

| Amino N-H | N-H bend | 1650 - 1580 | Medium |

| Phenolic C-O | C-O stretch | 1260 - 1180 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. libretexts.org The chemical shift (δ) of a proton signal is highly sensitive to its electronic environment. For this compound, distinct signals are expected for the protons of the amino (NH₂), triazole (NH), and phenolic (OH) groups, as well as the protons on the aromatic ring.

In related 4-amino-1,2,4-triazole (B31798) derivatives, the triazole ring proton often appears as a singlet at approximately 8.30 ppm. researchgate.net The amino group (NH₂) protons typically manifest as a broad singlet, with reported shifts around 5.30 ppm to 5.76 ppm in similar structures. researchgate.netmdpi.com The protons on the aromatic ring would appear as a complex multiplet system, with chemical shifts influenced by the hydroxyl and triazole substituents. The phenolic OH proton and the triazole NH proton are expected to be broad singlets, and their signals can be confirmed by D₂O exchange.

The following table outlines the predicted ¹H NMR spectral data for the target compound.

Interactive Table 3.2.1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | 10.0 - 9.0 | Broad Singlet | 1H |

| Triazole NH | 13.0 - 11.0 | Broad Singlet | 1H |

| Aromatic CH | 7.8 - 6.8 | Multiplet | 4H |

| Amino NH₂ | 6.0 - 5.0 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. libretexts.org Typically, each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. uoi.gr For this compound, eight distinct carbon signals are anticipated: six for the phenol ring and two for the triazole ring.

The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org The carbon atom attached to the electronegative oxygen of the phenol group (C-OH) is expected to resonate at a high chemical shift (downfield). The carbons of the triazole ring also appear downfield, with reported values for similar triazole structures appearing around 148.0 ppm and higher. researchgate.net The remaining aromatic carbons will have shifts in the typical aromatic region of approximately 115-140 ppm.

The predicted ¹³C NMR data are summarized in the table below.

Interactive Table 3.2.2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole C-NH₂ | 160 - 150 |

| Triazole C-Ar | 155 - 145 |

| Phenolic C-OH | 158 - 148 |

| Phenolic C-C (Triazole) | 125 - 115 |

| Phenolic CH | 135 - 115 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically for the analysis of organofluorine compounds. The chemical shifts in ¹⁹F NMR have a wide range and are extremely sensitive to subtle changes in the molecular structure. This technique would be instrumental in characterizing fluorinated analogues of this compound, for example, where a fluorine atom is substituted onto the phenol ring.

While specific ¹⁹F NMR data for such analogues are not available, the technique would serve several key purposes:

Confirmation of Fluorination: The presence of a signal in the ¹⁹F NMR spectrum would unequivocally confirm the successful incorporation of fluorine into the molecule.

Isomer Identification: The chemical shift of the fluorine signal would differ depending on its position (ortho, meta, or para) relative to the hydroxyl and triazole groups, allowing for clear differentiation between isomers.

Electronic Environment Probing: The ¹⁹F chemical shift provides a sensitive probe of the local electronic environment, offering insights into the electron-donating or -withdrawing effects of the triazole and hydroxyl groups.

Advanced NMR Techniques (e.g., 2D NMR, NOESY for conformational insights)

While 1D NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating complex structural details.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (J-couplings) through bonds, typically over two or three bonds. For this compound, COSY would be crucial for assigning the signals of the adjacent protons on the substituted phenol ring. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for establishing connectivity across quaternary (non-protonated) carbons. It would be invaluable for confirming the linkage between the phenol ring and the triazole ring by showing a correlation from a proton on one ring to a carbon on the other. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment would provide critical insights into the preferred three-dimensional structure and conformation of the molecule, such as the relative orientation of the phenol and triazole rings.

Although specific 2D NMR studies on this compound are not detailed in the available literature, the application of these techniques would be a standard and necessary step for complete and unequivocal structural characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structural features of this compound and its derivatives through fragmentation analysis. This method provides precise mass-to-charge ratio (m/z) data, confirming the molecular formula and offering insights into the compound's stability and bonding.

For instance, the Schiff base derivative, 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}phenol, was analyzed using Electrospray Ionization Mass Spectrometry (ESI-MS), which showed a found m/z value of 188.069834, closely matching the calculated value of 188.069811 for the molecular formula C₉H₈N₄O. nih.gov This high-resolution data confirms the elemental composition of the molecule.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another technique employed for related triazole structures. In studies of various 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives, the molecular ion peaks were observed, confirming their respective molecular weights. nih.gov For example, the derivative with a 4-nitrophenyl substituent showed a molecular ion peak (M⁺) at m/z 326, consistent with its calculated molecular weight. nih.gov Similarly, derivatives containing 4-chlorophenyl and 4-methoxyphenyl (B3050149) groups also displayed their corresponding molecular ion peaks, validating their structures. nih.gov The analysis of fragmentation patterns, though not detailed here, provides further structural confirmation by identifying characteristic losses of functional groups.

| Compound | Technique | Molecular Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2-{(E)-[(5-Amino-1H-1,2,4-triazol-3-yl)imino]methyl}phenol | ESI-MS | C₉H₈N₄O | 188.069811 | 188.069834 | nih.gov |

| 4-[{1-(4-nitrophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | FAB-MS | C₁₄H₁₀N₆O₂S | 326 | 326 (M⁺) | nih.gov |

| 4-[{1-(4-chlorophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | FAB-MS | C₁₄H₁₀ClN₅S | 315 | 315/317 (M⁺/M⁺+2) | nih.gov |

| 4-[{1-(4-methoxyphenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | FAB-MS | C₁₅H₁₃N₅OS | 311 | 311 (M⁺) | nih.gov |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise data on the molecular geometry, crystal packing, and intermolecular forces that govern the solid-state structure of this compound and its analogues.

Crystallographic studies of compounds structurally related to this compound reveal that they predominantly crystallize in the monoclinic system. For example, the closely related isomer 2-(4H-1,2,4-Triazol-4-yl)phenol crystallizes in the monoclinic space group P2₁/n. nih.gov Another derivative, 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, also adopts a monoclinic system with the space group P2₁/c. mdpi.com The unit cell parameters for these compounds, which define the size and shape of the unit cell, have been precisely determined.

| Parameter | 2-(4H-1,2,4-Triazol-4-yl)phenol nih.gov | 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)...ethan-1-one mdpi.com | 2-[(3-Propylsulfanyl-5-p-tolyl-4H-1,2,4-triazol-4-yl)iminomethyl]phenol nih.gov |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | C2/c |

| a (Å) | 7.273 (3) | - | 22.682 (2) |

| b (Å) | 14.265 (4) | - | 18.1736 (15) |

| c (Å) | 7.720 (3) | - | 9.1557 (8) |

| β (°) | 90.93 (3) | - | 109.678 (7) |

| Volume (ų) | 800.8 (5) | - | 3553.7 (5) |

| Z | 4 | 2 | 8 |

The crystal packing of this compound and its derivatives is significantly influenced by an extensive network of intermolecular hydrogen bonds. The presence of amino (-NH₂) and hydroxyl (-OH) groups, along with the nitrogen atoms of the triazole ring, allows for the formation of strong hydrogen bonds such as N—H···N and O—H···N. nih.govnih.gov

In the crystal structure of a related amino-triazole compound, molecules are linked by strong N—H···N interactions, where hydrogen atoms from the amino group of one molecule bond to the nitrogen atoms of the triazole ring of an adjacent molecule. nih.gov These interactions can form specific patterns, such as the R₂²(7) graph set motif, leading to the assembly of supramolecular zigzag chains that define the crystal architecture. nih.gov In derivatives containing a hydroxyl group, intermolecular O—H···N hydrogen bonds link adjacent molecules into chains. nih.gov C—H···O interactions can also contribute to the stability of the crystal lattice. nih.gov These hydrogen bonding networks are the primary forces directing the crystal packing features of these compounds.

Currently, there are no specific polymorphism studies reported for this compound in the reviewed literature. However, polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in related heterocyclic compounds. nih.gov Different polymorphs can arise from variations in crystallization conditions and may exhibit different physical properties. Given that related triazole derivatives have been shown to crystallize in different space groups such as P2₁/n and P2₁/c, the potential for polymorphism in the title compound cannot be excluded and warrants further investigation. nih.govmdpi.com

Elemental Compositional Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to verify the purity and empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sometimes sulfur or oxygen). For derivatives of this compound, the experimentally determined percentages are consistently in close agreement with the theoretically calculated values, thus confirming the proposed molecular formulas.

For 2-(4H-1,2,4-Triazol-4-yl)phenol (C₈H₇N₃O), the analysis found C 59.70%, H 4.25%, and N 26.06%, which aligns well with the calculated values of C 59.61%, H 4.38%, and N 26.08%. nih.gov Similarly, for a more complex derivative, C₂₀H₁₆Cl₂N₈O₄S, the found values (C 44.93%, H 3.19%, N 20.99%) were in excellent agreement with the calculated percentages (C 44.87%, H 3.01%, N 20.93%). mdpi.com This level of accuracy is consistently reported across a range of related triazole structures, providing essential validation of their chemical identity. nih.govresearchgate.net

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-(4H-1,2,4-Triazol-4-yl)phenol | C₈H₇N₃O | C | 59.61 | 59.70 | nih.gov |

| H | 4.38 | 4.25 | |||

| N | 26.08 | 26.06 | |||

| 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)...ethan-1-one | C₂₀H₁₆Cl₂N₈O₄S | C | 44.87 | 44.93 | mdpi.com |

| H | 3.01 | 3.19 | |||

| N | 20.93 | 20.99 | |||

| 4-[{1-(4-nitrophenyl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | C₁₄H₁₀N₆O₂S | C | 51.53 | 51.50 | nih.gov |

| H | 3.09 | 3.02 | |||

| N | 25.75 | 25.68 |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in determining the stability, decomposition, and phase transitions of chemical compounds as a function of temperature. For 1,2,4-triazole derivatives, these methods provide crucial information about their thermal stability, the nature of their decomposition pathways, and the presence of hydrated or solvated forms.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is instrumental in understanding the thermal stability and decomposition profile of a compound.

Studies on metal complexes incorporating Schiff bases derived from 3,5-diamino-1,2,4-triazole and salicylaldehyde—a structure closely related to the target compound—reveal multi-step decomposition patterns. For instance, the TGA thermograms of Cu(II) complexes with these ligands show an initial mass loss corresponding to the removal of lattice and coordinated water molecules in the temperature range of 30-220°C. Subsequent decomposition steps between 220°C and 800°C are attributed to the breakdown of the organic ligand, ultimately leaving a stable metal oxide residue. researchgate.net The specific temperature ranges and percentage mass loss provide a quantitative measure of the compound's thermal robustness.

Table 1: Thermal Decomposition Data for a Representative Cu(II) Complex of a Salicylaldehyde-Triazole Schiff Base Derivative researchgate.net

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Assignment |

| 1 | 30-140 | 4.2 | 4.1 | Loss of lattice water (H₂O) |

| 2 | 140-220 | 8.3 | 8.2 | Loss of coordinated water (2H₂O) |

| 3 | 220-800 | 69.0 | 69.3 | Decomposition of the organic ligand moiety |

| Final Residue | >800°C | 18.5 | 18.4 | CuO |

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This method detects exothermic and endothermic events, such as phase transitions (melting, crystallization) and chemical reactions (decomposition).

In conjunction with TGA, DTA curves for the aforementioned metal complexes of triazole derivatives show endothermic peaks corresponding to the dehydration steps. researchgate.net The decomposition of the organic ligand is typically characterized by a series of sharp exothermic peaks, indicating the energy released during the breakdown of the molecular structure. researchgate.net The combination of TGA and DTA provides a comprehensive thermal profile, elucidating both mass changes and associated energetic events. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry for redox properties)

Electrochemical methods like cyclic voltammetry (CV) are employed to investigate the redox properties of compounds, revealing information about their oxidation and reduction potentials and the stability of the resulting species. The phenol and amino groups on the target molecule, along with the triazole ring, are all electrochemically active moieties.

Studies on related triazole-thiol derivatives demonstrate their electrochemical activity. For example, 3-amino-1,2,4-triazole-5-thiol (ATT) undergoes an irreversible anodic oxidation at a potential of +1.15 V (vs. Ag/AgCl) in a methanolic solution. mdpi.com The dependence of the peak current on the scan rate in these studies suggests that the oxidation process is controlled by diffusion. mdpi.com

Similarly, the electrochemical oxidation of other derivatives, such as 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol, has been studied using CV. researchgate.net These compounds typically display a single, irreversible oxidation peak, which is often pH-dependent. researchgate.net This oxidation is attributed to a dimerization process that results in the formation of a disulfide derivative. researchgate.net The modification of electrodes with compounds like 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol has also been explored, indicating the facility with which these molecules interact at electrode surfaces to influence electrochemical processes. electrochemsci.org

Table 2: Electrochemical Properties of this compound Derivatives

| Compound/Derivative | Technique | Key Findings | Reference |

| 3-amino-1,2,4-triazole-5-thiol | Cyclic Voltammetry | Irreversible anodic oxidation at +1.15 V; Diffusion-controlled process. | mdpi.com |

| 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol | Cyclic Voltammetry | Displays a single irreversible oxidation peak; Attributed to a dimerization process. | researchgate.net |

Computational and Theoretical Investigations of 2 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol

Quantum Chemical Calculations

No specific studies detailing quantum chemical calculations for 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol were found in the available literature.

Information regarding the use of Density Functional Theory to determine the electronic structure or to perform geometry optimization for this compound is not available.

A Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been reported in published research.

There are no available data from theoretical predictions of spectroscopic parameters, such as IR frequencies or NMR chemical shifts, for this compound.

Computational predictions regarding the reactivity or potential reaction mechanisms of this compound are not documented in the scientific literature.

Molecular Modeling and Simulation

No molecular modeling or simulation studies for this compound were identified.

Research detailing the conformational analysis or the energy landscapes of this compound is not available.

Molecular Docking Studies

No molecular docking studies specifically investigating the binding interactions of this compound with any target molecules or proteins have been identified in the reviewed literature.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

Development of Predictive Models for Chemical Properties

There are no published QSPR or QSAR models developed specifically for predicting the chemical properties or activities of this compound.

Structure-Toxicity Relationship Analysis through Computational Prediction

No computational studies analyzing the structure-toxicity relationship of this compound have been found.

Tautomeric Equilibrium and Prototropic Systems

Experimental Validation of Tautomeric Forms

There is no available experimental data (e.g., NMR spectroscopy, X-ray crystallography) that validates the specific tautomeric forms of this compound. While tautomerism is a known phenomenon in 1,2,4-triazoles, specific validation for this compound is not documented. rsc.org

Theoretical Energetics and Stability of Tautomers

No theoretical or computational studies on the relative energetics and stability of the possible tautomers of this compound have been identified.

Coordination Chemistry and Metal Complexation of 2 5 Amino 4h 1,2,4 Triazol 3 Yl Phenol

Ligand Design Principles and Coordination Sites of the Compound

The compound 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol is an effective ligand due to the presence of several potential coordination sites. The triazole ring itself contains three nitrogen atoms, which can act as Lewis bases and donate electron pairs to a metal center. Additionally, the amino group (-NH2) and the phenolic hydroxyl group (-OH) attached to the triazole and phenyl rings, respectively, provide further coordination possibilities.

The triazole ring is known for its strong σ-donor and weak π-acceptor properties, making it a good candidate for coordinating with various metal ions. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. The compound can act as a bidentate or polydentate ligand, coordinating to metal ions through different combinations of its nitrogen and oxygen donor atoms. ginekologiaipoloznictwo.comnih.gov This versatility in coordination allows for the formation of complexes with different geometries and nuclearities. nih.gov

Synthesis and Characterization of Metal Complexes

Complexes of this compound and its derivatives with a range of divalent and other transition metal ions have been synthesized and studied. These include complexes with cobalt(II), nickel(II), copper(II), palladium(II), cadmium(II), zinc(II), mercury(II), manganese(II), and oxovanadium(IV). ginekologiaipoloznictwo.comuobabylon.edu.iqnepjol.info The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. uobabylon.edu.iq The resulting solid complexes can then be isolated by filtration and purified by recrystallization. anjs.edu.iq The stoichiometry of the metal-ligand ratio in these complexes is commonly found to be 1:1 or 1:2. uobabylon.edu.iq

Several spectroscopic techniques are employed to characterize the formation and structure of these metal complexes.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide direct evidence of metal-ligand bond formation. Shifts in the vibrational frequencies of the C=N and N-N groups within the triazole ring, as well as the C-O stretching of the phenolic group, indicate their involvement in coordination. ginekologiaipoloznictwo.comnih.gov The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. anjs.edu.iq

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for confirming the structure of the ligand and its complexes in solution. ginekologiaipoloznictwo.com Upon complexation, the chemical shifts of protons near the coordination sites, such as the amino and hydroxyl protons, can experience significant changes, providing further evidence of metal-ligand interaction. ginekologiaipoloznictwo.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal center. The appearance of d-d transition bands in the visible region for complexes of transition metals like Co(II), Ni(II), and Cu(II) is indicative of specific coordination geometries, such as octahedral or tetrahedral. amazonaws.com Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also be observed. semanticscholar.orgscirp.org

Interactive Data Table: Spectroscopic Data for Selected Metal Complexes

| Metal Ion | Complex Stoichiometry (M:L) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) (Assignment) | Proposed Geometry |

| Co(II) | 1:1 | M-N, M-O | d-d transitions | Octahedral |

| Ni(II) | 1:1 | M-N, M-O | d-d transitions | Octahedral |

| Cu(II) | 1:1 | M-N, M-O | d-d, LMCT | Square Planar/Octahedral |

| Pd(II) | 1:1 | M-N, M-O | Charge Transfer | Square Planar |

| Zn(II) | 1:2 | M-N, M-O | ILCT | Tetrahedral |

| Cd(II) | 1:1 | M-N, M-O | Charge Transfer | Tetrahedral |

Note: This table represents typical findings and specific values can vary based on the exact ligand derivative and experimental conditions.

Magnetic susceptibility measurements are crucial for understanding the electronic structure of paramagnetic complexes, particularly those of first-row transition metals like Mn(II), Co(II), Ni(II), and Cu(II). The measured magnetic moment can help determine the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion. researchgate.net For instance, the magnetic moment of a high-spin octahedral Ni(II) complex is typically in the range of 2.9–3.4 B.M., while a square planar Cu(II) complex usually exhibits a magnetic moment around 1.73 B.M. amazonaws.com These values, in conjunction with spectroscopic data, are instrumental in assigning the correct geometry to the complexes. amazonaws.comresearchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the solid-state structure of the synthesized metal complexes. The diffraction patterns can confirm the crystalline nature of the compounds. nih.gov Analysis of the peak positions and intensities can provide information about the unit cell dimensions and crystal system. eurjchem.comweizmann.ac.il Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size, which is particularly relevant for complexes that may have nanoscale features. nepjol.infonih.gov

Theoretical Studies on Metal-Ligand Bonding and Geometries

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental findings in coordination chemistry. mwjscience.comnih.gov DFT calculations can be used to optimize the geometries of the ligand and its metal complexes, providing theoretical models that can be compared with experimental data. nepjol.infonih.gov These calculations also offer insights into the nature of the metal-ligand bonding. scripps.edu

Analyses such as Natural Bond Orbital (NBO) can quantify the charge transfer between the ligand's donor atoms and the metal ion's acceptor orbitals, providing a deeper understanding of the covalent character of the coordination bonds. semanticscholar.orgscirp.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of the complexes, which can then be compared with the experimental UV-Vis spectra to aid in the assignment of electronic transitions. semanticscholar.orgscirp.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. scirp.orgmwjscience.com

Sufficient information to generate a detailed article focusing solely on the coordination chemistry and applications of This compound is not available in the provided search results. The search results consistently refer to a different, albeit structurally related, isomer: 3-(5-amino-1,2,4-triazol-3-yl)phenol or similar derivatives.

Adhering to the strict instruction to only include information about "this compound" prevents the creation of an accurate and scientifically sound article based on the available sources. The existing research discusses the coordination of different isomers with metal ions, and using this information would violate the core requirement of the prompt.

Therefore, a detailed article on the coordination chemistry, metal complexation, and applications in catalysis and materials science specifically for "this compound" cannot be generated at this time. Further research specifically identifying this compound in the context of coordination chemistry would be required.

Advanced Applications and Emerging Research Directions

Role in Polymer Chemistry and Advanced Material Synthesis

The structure of 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol, possessing both an amino and a phenolic hydroxyl group, makes it a suitable monomer for the synthesis of high-performance polymers. Its bifunctional nature allows it to participate in polycondensation reactions with various co-monomers, such as diacid chlorides or dicarboxylic acids, to form novel polyamides and other polymers. tsijournals.comscielo.br

Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. scielo.br The incorporation of the 1,2,4-triazole (B32235) ring into the polymer backbone is expected to enhance these properties further. Research on polyamides derived from diamines containing preformed heterocyclic rings, such as triazoles, has shown that these polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net For instance, polyamides synthesized from a diamine containing an acenaphtho-triazole moiety displayed good solubility in various organic solvents and were thermally stable, with 10% weight loss occurring at temperatures between 180-230°C. scielo.br

The general synthetic route for preparing polyamides from a diamine like this compound involves a low-temperature solution polycondensation with aromatic or aliphatic diacid chlorides. scielo.br The resulting polymers would feature both amide linkages and the triazole heterocycle, a combination that can lead to materials with a unique set of properties.

Table 1: Thermal Properties of Polyamides Containing Heterocyclic Moieties

| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) | Char Yield at 600°C (%) |

|---|---|---|---|

| Aromatic Polyamides with s-triazine rings | 143–223°C | 270–296°C | 32.3–37.5 |

| Polyamides with fluorene (B118485) "cardo" groups | 204–235°C | 404–578°C | 35–65 |

This table presents data for polymers with structural similarities to those that could be synthesized from this compound, illustrating the potential thermal performance. scielo.brresearchgate.nettandfonline.com

The presence of the phenolic hydroxyl group also offers a site for further modification of the resulting polymers, potentially leading to materials with tailored properties for specific applications, such as flame retardants, coatings, or advanced composites.

Exploration in Chemical Sensor Development

The development of selective and sensitive chemical sensors for the detection of various analytes, particularly metal ions, is a field of intensive research. Fluorescent chemosensors are particularly attractive due to their high sensitivity, rapid response, and ease of use. nih.gov The 1,2,4-triazole moiety is a known coordinating agent for metal ions, and its incorporation into fluorescent molecules can lead to effective sensors. researchgate.netsci-hub.se

Compounds containing a triazole ring can act as chemosensors through mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule enhances its fluorescence intensity. researchgate.net The nitrogen atoms of the triazole ring can selectively bind with specific metal ions, causing a conformational change in the molecule that alters its photophysical properties. nih.gov

While direct studies on this compound as a chemical sensor are not widely reported, its structural features suggest significant potential. The combination of the triazole ring and the adjacent phenolic hydroxyl group could create a specific binding pocket for certain metal ions. The interaction with a target ion could lead to a measurable change in the fluorescence or absorption spectrum of the molecule. For example, a Schiff base derived from 3-amino-1H-1,2,4-triazole and 2-hydroxy-1-naphthaldehyde (B42665) has been shown to be a highly selective fluorescent sensor for Al(III) ions. researchgate.net Similarly, other triazole-based sensors have been developed for the detection of ions like Cu(II), Pb(II), and Zn(II). nih.govresearchgate.netnih.gov

Table 2: Examples of Triazole-Based Fluorescent Chemosensors

| Sensor Compound Type | Target Analyte | Sensing Mechanism |

|---|---|---|

| Naphthol-triazole Schiff base | Al(III) | Chelation-Enhanced Fluorescence (CHEF) |

| Chalcone-triazole hybrids | Co(II), Cu(II) | Fluorescence enhancement |

| Isoindole-imidazole Schiff base | Zn(II) | Turn-on fluorescence |

This table provides examples of triazole-containing compounds and their application in fluorescent ion sensing, highlighting the potential of the 1,2,4-triazole scaffold in this field. nih.govresearchgate.netresearchgate.netnih.gov

Further research could involve the synthesis of derivatives of this compound to tune its selectivity and sensitivity for specific analytes, making it a promising candidate for applications in environmental monitoring and biological imaging.

Investigation of Environmental Fate and Biodegradation Pathways

The widespread use of triazole-containing compounds, particularly as fungicides in agriculture, necessitates an understanding of their environmental fate and potential for biodegradation. nih.govnih.gov Triazole fungicides can persist in the environment, and their degradation pathways are of significant interest. researchgate.net

The environmental persistence of a chemical is influenced by factors such as its water solubility, soil adsorption coefficient, and susceptibility to abiotic and biotic degradation processes like hydrolysis, photolysis, and microbial degradation. juniperpublishers.com Phenolic compounds, in general, are known to be susceptible to microbial degradation by a variety of bacteria and fungi. researchgate.net These microorganisms possess enzyme systems capable of breaking down the aromatic ring. researchgate.net

The biodegradation of 1,2,4-triazole itself has been studied, with microorganisms capable of utilizing it as a carbon and nitrogen source being isolated. The degradation pathway often involves oxidation and ring cleavage. For other triazole derivatives, such as the energetic material 3-nitro-1,2,4-triazol-5-one (NTO), biodegradation can proceed via reduction to 3-amino-1,2,4-triazol-5-one (ATO), which is then further mineralized under aerobic conditions. nih.gov

For this compound, it can be hypothesized that its biodegradation would involve pathways common to both phenols and triazoles. Microbial degradation could be initiated by hydroxylation of the phenol (B47542) ring, followed by ring cleavage. The triazole ring may be more resistant to degradation, but microorganisms capable of degrading the 1,2,4-triazole heterocycle could potentially break it down over time. The rate and extent of degradation would likely depend on environmental conditions such as pH, temperature, and the microbial communities present. researchgate.netnih.gov

Interdisciplinary Research with Related Heterocyclic Systems

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Derivatives of 1,2,4-triazole have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. ontosight.airesearchgate.netresearchgate.net

The compound this compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential biological applications. The presence of the amino and phenol groups allows for a range of chemical modifications. For example, the amino group can be reacted with aldehydes to form Schiff bases, which are themselves a class of compounds with significant biological activities. nih.govfabad.org.trnih.gov A study on the closely related 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol reported the synthesis and characterization of Schiff base ligands and their metal complexes. nepjol.info

The synthesis of hybrid molecules, where the phenolic triazole scaffold is combined with other bioactive heterocyclic systems, is a promising area of research. mdpi.com Such molecular hybridization can lead to compounds with enhanced or novel biological activities. For instance, triazole derivatives have been linked to quinolone and conazole moieties to create hybrids with potential antimicrobial and anticancer properties. nih.gov

Table 3: Biological Activities of 1,2,4-Triazole Derivatives

| Derivative Class | Reported Biological Activities |

|---|---|

| Triazole-thione derivatives | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory |

| Schiff bases of 4-amino-1,2,4-triazoles | Antibacterial, Antifungal, Antianxiety, Antidepressant |

| Fused 1,2,4-triazole systems | Antiviral, Antifungal, Antitumor |

This table summarizes the diverse biological activities reported for various classes of 1,2,4-triazole derivatives, indicating the broad potential for interdisciplinary research involving this compound. nih.govnih.govdocumentsdelivered.comtandfonline.com

The investigation of these derivatives involves a multidisciplinary approach, combining organic synthesis, spectroscopic characterization, biological screening, and computational studies to understand structure-activity relationships. nih.gov This interdisciplinary research is crucial for the development of new therapeutic agents and other functional molecules based on the this compound framework.

Conclusion and Future Research Perspectives

Synthesis of Key Research Contributions on 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol

Direct research contributions on this compound are not available in the current scientific literature. However, by examining the synthesis and applications of structurally related compounds, such as other 3,5-disubstituted-1,2,4-triazoles and aminotriazoles containing phenolic moieties, we can infer a foundational context for its potential significance.

The 1,2,4-triazole (B32235) ring is a core component in numerous therapeutic agents, valued for its metabolic stability and capacity for hydrogen bonding. nih.gov Derivatives are known to possess a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, antioxidant, and anticonvulsant properties. researchgate.netresearchgate.netresearchgate.net The presence of both an amino group (-NH₂) at the 5-position and a phenol (B47542) group at the 3-position suggests that this compound could exhibit a unique combination of these activities. The amino group often serves as a key site for further functionalization or as a crucial pharmacophore for interacting with biological targets, while phenolic hydroxyl groups are well-known for their antioxidant capabilities and role in interacting with enzyme active sites. researchgate.net

Synthetic strategies for analogous 3,5-disubstituted-1,2,4-triazoles are well-documented and typically involve the cyclization of intermediates like acylhydrazones or amidrazones. researchgate.netresearchgate.net The synthesis of the target compound would likely involve a multi-step process starting from salicylic (B10762653) acid derivatives.

Identification of Research Gaps and Future Challenges

The primary and most significant research gap is the complete lack of synthesis, characterization, and evaluation of this compound. This void in the literature presents both a challenge and an opportunity for original research. The key challenges are centered on the initial chemical synthesis and subsequent exploration of its properties.

Key Research Gaps:

Synthesis and Characterization: No established synthetic protocol for this compound has been reported. Consequently, there is no available data from spectroscopic (NMR, IR, Mass Spectrometry) or crystallographic analyses to confirm its structure and purity.

Physicochemical Properties: Fundamental properties such as melting point, solubility, pKa, and stability have not been determined.

Biological Activity Screening: The compound has not been screened for any biological activities. Its potential as an antifungal, antibacterial, anticancer, or antioxidant agent remains entirely unexplored. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Without a baseline of activity, no SAR studies can be conducted to optimize the structure for enhanced therapeutic potential.

Coordination Chemistry: The potential of this molecule to act as a ligand for forming metal complexes, a common application for nitrogen-rich heterocycles, has not been investigated.

The principal challenge for researchers will be the development of a viable and efficient synthetic route that can produce the compound in sufficient yield and purity for comprehensive study.

Promising Avenues for Future Academic Exploration and Innovation

The absence of prior research on this compound makes it a fertile ground for academic exploration. Future research should be systematic, beginning with its fundamental chemistry and expanding to its potential applications.

Proposed Research Directions:

Development of Synthetic Methodologies: The initial focus should be on designing and optimizing a synthetic pathway. This could involve the reaction of a salicylic acid-derived hydrazide with a cyanogen (B1215507) source, followed by cyclization.

Comprehensive Characterization: Once synthesized, the compound must be fully characterized to establish its structural and electronic properties.

Computational and Theoretical Studies: In silico modeling could predict the molecule's geometry, electronic properties, and potential for binding to various biological targets, guiding subsequent experimental work.

Broad-Spectrum Biological Screening: A systematic evaluation of its biological activities is a critical next step. Based on the known properties of related triazoles, screening should prioritize the areas summarized in the table below. mdpi.com

Derivatization and SAR Studies: The amino group provides a convenient handle for creating a library of derivatives. By modifying this group or the phenolic ring, structure-activity relationships can be established to identify compounds with enhanced potency or selectivity.

Exploration of Coordination Chemistry: The triazole and amino nitrogens, along with the phenolic oxygen, make the compound a potential multidentate ligand. Synthesizing its metal complexes could lead to new materials with interesting catalytic, magnetic, or biological properties.

The systematic exploration of this compound offers a clear path for generating novel scientific knowledge and potentially discovering new chemical entities with significant therapeutic or industrial value.

Data Tables

Table 1: Potential Biological Activities for Future Screening of this compound Based on Analogous Compounds.

| Biological Activity | Rationale for Investigation | Key Functional Groups |

| Antifungal | The 1,2,4-triazole ring is a cornerstone of many clinical antifungal drugs. nih.gov | 1,2,4-Triazole nucleus |

| Anticancer | Numerous triazole derivatives show potent activity against various cancer cell lines. nih.govnih.gov | 1,2,4-Triazole, Amino, Phenol |

| Antioxidant | The phenolic -OH group is a classic antioxidant pharmacophore. researchgate.netresearchgate.net | Phenol |

| Antibacterial | The combination of a triazole ring with other pharmacophores often results in antibacterial efficacy. frontiersin.org | 1,2,4-Triazole, Amino |

| Enzyme Inhibition | Triazoles are known to inhibit enzymes like xanthine (B1682287) oxidase and urease. researchgate.netnih.gov | Heterocyclic structure |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(5-amino-4H-1,2,4-triazol-3-yl)phenol and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives are prepared by reacting thiourea intermediates with substituted phenols under reflux conditions in methanol or ethanol. Key steps include optimizing molar ratios (e.g., 1:1.2 for phenol to thiourea) and reaction times (6–10 hours) to achieve yields >70% . Characterization involves FT-IR for thiol (-SH) and triazole ring validation (peaks at 2550–2600 cm⁻¹ and 1500–1600 cm⁻¹, respectively) and ¹H/¹³C NMR for structural confirmation .

Q. How is crystallographic data for triazole derivatives obtained and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of DMSO or DMF solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Software like SHELXL refines structures, with R-factor thresholds <0.05 for high reliability . For visualization, ORTEP-3 generates thermal ellipsoid plots to confirm bond angles and torsion angles .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Softness (σ) and electrophilicity index (ω) values correlate with antimicrobial or anticancer activity. For example, derivatives with σ >0.35 e⁻¹ exhibit enhanced binding to microbial enzymes . Molecular docking (AutoDock Vina) against targets like DNA gyrase (PDB: 1KZN) predicts binding affinities (ΔG < -8 kcal/mol) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data during structural validation?

- Methodological Answer : Discrepancies (e.g., NMR vs. XRD bond lengths) are addressed via hybrid approaches:

- DFT Optimization : Compare computed NMR shifts (GIAO method) with experimental data to identify conformational mismatches .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies in XRD .

- Example: A 0.05 Å deviation in C-N bond lengths may arise from crystal packing forces, validated via QTAIM analysis .

Q. How do substituents on the triazole ring influence toxicity profiles?

- Methodological Answer : Substituent effects are evaluated using:

- In vitro assays : HepG2 cell viability (MTT assay) shows EC₅₀ values for derivatives with electron-withdrawing groups (e.g., -Cl) are 2–3× lower than electron-donating groups (e.g., -OCH₃) .

- ADMET Prediction : SwissADME computes logP (lipophilicity) and CYP450 inhibition. For instance, -NH₂ groups reduce logP by 0.8 units, lowering hepatotoxicity risks .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.